molecular formula C6H6BrN B13441581 2-Bromo-5-picoline-d6

2-Bromo-5-picoline-d6

Cat. No.: B13441581
M. Wt: 178.06 g/mol
InChI Key: YWNJQQNBJQUKME-RLTMCGQMSA-N
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Description

2-Bromo-5-picoline-d6 is a deuterated derivative of 2-Bromo-5-picoline, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. It is identified by the chemical formula C₆D₆BrN and has a molecular weight of 178.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-picoline-d6 typically involves the bromination of 5-picoline-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the picoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-picoline-d6 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form 5-picoline-d6.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted picolines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: 5-picoline-d6.

Scientific Research Applications

2-Bromo-5-picoline-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-5-picoline-d6 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing for precise quantification and structural elucidation of complex mixtures. The bromine atom can also participate in various chemical reactions, making it a versatile compound for synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in NMR spectroscopy compared to its non-deuterated counterparts .

Properties

Molecular Formula

C6H6BrN

Molecular Weight

178.06 g/mol

IUPAC Name

2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D

InChI Key

YWNJQQNBJQUKME-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H]

Canonical SMILES

CC1=CN=C(C=C1)Br

Origin of Product

United States

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